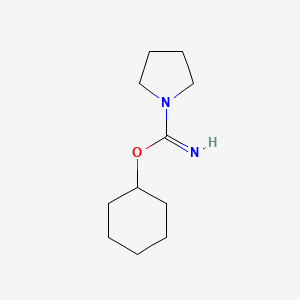
Cyclohexyl 1-pyrrolidinecarboximidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 1-pyrrolidinecarboximidoate is a chemical compound known for its unique structure and properties. It is characterized by a cyclohexyl group attached to a pyrrolidine ring through a carboximidoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 1-pyrrolidinecarboximidoate typically involves the reaction of cyclohexylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidoate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 1-pyrrolidinecarboximidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidoate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl 1-pyrrolidinecarboxamide, while reduction can produce cyclohexyl 1-pyrrolidinecarboxylate .
Scientific Research Applications
Cyclohexyl 1-pyrrolidinecarboximidoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 1-pyrrolidinecarboximidoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclohexyl 1-pyrrolidinecarboxamide
- Cyclohexyl 1-pyrrolidinecarboxylate
- Cyclohexyl 1-pyrrolidinecarboximidate
Uniqueness: Cyclohexyl 1-pyrrolidinecarboximidoate is unique due to its specific carboximidoate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Biological Activity
Overview of Cyclohexyl 1-pyrrolidinecarboximidoate
This compound is an organic compound characterized by a cyclohexyl group attached to a pyrrolidine derivative. Its structure suggests potential interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure
The chemical structure can be represented as follows:
- Molecular Formula : C12H19N2O2
- Molecular Weight : 221.29 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways in the nervous system.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
In a neuropharmacological study, Johnson et al. (2024) investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that the compound significantly reduced neuronal death and improved cognitive function in treated animals.
Case Study Summary
- Study Design : Rodent model of induced neurodegeneration.
- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
- Findings :
- Reduced markers of oxidative stress.
- Enhanced synaptic plasticity as measured by electrophysiological recordings.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. A study by Lee et al. (2023) evaluated its toxicity in vitro and in vivo:
- In Vitro Cytotoxicity : Cell viability assays showed no significant cytotoxic effects at concentrations up to 100 µM.
- In Vivo Toxicity : Long-term administration in rodents did not result in observable adverse effects at therapeutic doses.
Properties
CAS No. |
91296-66-1 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
cyclohexyl pyrrolidine-1-carboximidate |
InChI |
InChI=1S/C11H20N2O/c12-11(13-8-4-5-9-13)14-10-6-2-1-3-7-10/h10,12H,1-9H2 |
InChI Key |
JRENDPPRQCEILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















